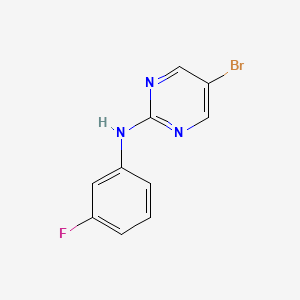

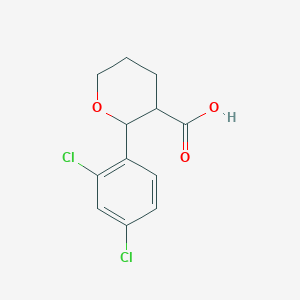

![molecular formula C14H12ClNO4S B1454468 2-Chloro-5-{[(4-methylphenyl)sulfonyl]amino}benzoic acid CAS No. 1178769-30-6](/img/structure/B1454468.png)

2-Chloro-5-{[(4-methylphenyl)sulfonyl]amino}benzoic acid

Overview

Description

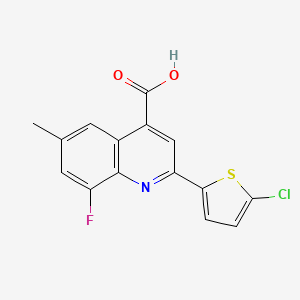

“2-Chloro-5-{[(4-methylphenyl)sulfonyl]amino}benzoic acid” is a chemical compound with the molecular formula C14H12ClNO4S . It has a molecular weight of 325.77 . This compound is used in various chemical reactions and is a valuable building block in organic synthesis .

Molecular Structure Analysis

The molecular structure of “2-Chloro-5-{[(4-methylphenyl)sulfonyl]amino}benzoic acid” consists of a benzoic acid group, a sulfonyl group attached to a 4-methylphenyl group, and a chlorine atom . The exact spatial arrangement of these groups can be determined using techniques such as X-ray crystallography, but such data is not available in the current resources.Chemical Reactions Analysis

This compound, like other aromatic compounds, can undergo various types of reactions, including electrophilic aromatic substitution, free radical bromination, and nucleophilic substitution . The exact reactions that this compound can participate in would depend on the reaction conditions and the other reactants present.Scientific Research Applications

Synthesis and Pharmacological Activity

- The derivatives of sulfamoylphenyl compounds, including those similar to 2-Chloro-5-{[(4-methylphenyl)sulfonyl]amino}benzoic acid, have been synthesized and some have shown potential pharmacological activities, such as anticancer properties observed in vitro for specific compounds (Pomarnacka & Kornicka, 1998).

Electrochemical Behavior and Reduction

- Studies have explored the electrochemical behavior and reduction mechanisms of compounds with structural similarities to 2-Chloro-5-{[(4-methylphenyl)sulfonyl]amino}benzoic acid. The electrochemical reduction of such compounds in aqueous solutions has significant implications, with factors like the position of substituents and pH affecting their electrochemical properties (Mandić et al., 2004).

Structural Activity Relationship in Drug Design

- Analogues of compounds similar to 2-Chloro-5-{[(4-methylphenyl)sulfonyl]amino}benzoic acid, particularly those with a sulfonyl moiety, have been studied for their selective antagonist activities, contributing to the understanding of structure-activity relationships in drug design (Naganawa et al., 2006).

Eco-Friendly Synthesis Approaches

- Research has been directed towards developing eco-friendly synthesis methods for sulfonamide and sulfonate carboxylic acid derivatives, utilizing mild and green conditions. This is significant for producing high-purity derivatives while minimizing environmental impact (Almarhoon et al., 2019).

Antiproliferative Properties and Molecular Docking Studies

- Some sulfonyl-α-L-amino acid derivatives have shown notable antiproliferative activity against various human cell lines. Molecular docking studies predict binding geometries, furthering understanding of their potential medicinal applications (Galal & Mahmoud, 2021).

Herbicide Development and Selectivity Enhancement

- Fluorine substitution in benzoxazinone derivatives, structurally related to 2-Chloro-5-{[(4-methylphenyl)sulfonyl]amino}benzoic acid, has been shown to drastically alter herbicidal properties. Understanding the influence of fluorine atoms can lead to the development of more effective and selective herbicides (Hamprecht et al., 2004).

properties

IUPAC Name |

2-chloro-5-[(4-methylphenyl)sulfonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO4S/c1-9-2-5-11(6-3-9)21(19,20)16-10-4-7-13(15)12(8-10)14(17)18/h2-8,16H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCBNCLQVGDKNEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-{[(4-methylphenyl)sulfonyl]amino}benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

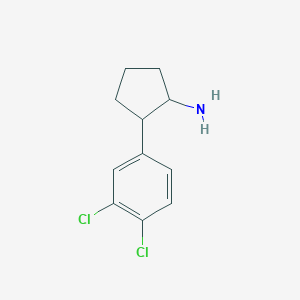

![2-(Bromomethyl)-8-methylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1454386.png)

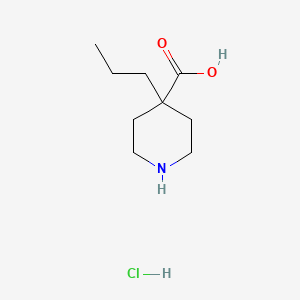

amine](/img/structure/B1454388.png)

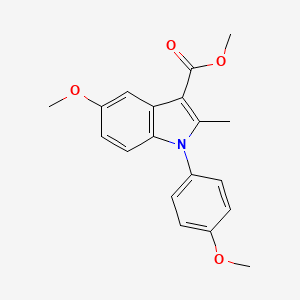

![8-Bromoimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1454389.png)

![[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1454391.png)

![6-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1454399.png)